tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate

Catalog No.
S3336153
CAS No.
1434141-88-4
M.F
C13H23NO3
M. Wt
241.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)...

CAS Number

1434141-88-4

Product Name

tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate

IUPAC Name

tert-butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate

Molecular Formula

C13H23NO3

Molecular Weight

241.33

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8H,1-7H3,(H,14,16)

InChI Key

DSWHLXCVLZVFFK-UHFFFAOYSA-N

SMILES

CC1(C(C(C1=O)(C)C)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(C(C(C1=O)(C)C)NC(=O)OC(C)(C)C)C

tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate is an organic compound with the molecular formula C13H23NO3C_{13}H_{23}NO_{3} and a molecular weight of approximately 241.33 g/mol. It belongs to the class of carbamates, which are esters or salts of carbamic acid. The compound features a tert-butyl group and a unique cyclobutyl moiety that has been substituted with multiple methyl groups, contributing to its structural complexity and potential reactivity. Its physical properties include a density that is currently unspecified and a boiling point that has not been clearly defined in the available literature .

  • No information available due to the lack of research on this specific compound.
  • No safety information available on this specific compound. However, tert-butyl (Boc) groups are generally considered non-toxic but should be handled with care in a laboratory setting following good safety practices [].

The chemical behavior of tert-butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate can be characterized by its ability to undergo various reactions typical of carbamates. These include:

  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbon dioxide.
  • Transesterification: The tert-butyl group can be replaced by other alcohols in the presence of an acid catalyst.
  • Nucleophilic Substitution: The nitrogen atom in the carbamate can participate in nucleophilic substitution reactions, particularly when activated by electrophiles.

These reactions are significant for its applications in organic synthesis and medicinal chemistry.

Synthesis of tert-butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate typically involves several steps:

  • Preparation of the Cyclobutyl Intermediate: This may involve cyclization reactions from linear precursors containing suitable functional groups.
  • Carbamoylation: The cyclobutyl intermediate is then reacted with tert-butyl isocyanate or another suitable carbamoylating agent under controlled conditions (e.g., temperature and solvent choice) to form the final product.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.

The precise conditions for these reactions can vary based on the specific reagents and desired yields.

tert-Butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate holds potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for drug development targeting neurological disorders by modulating neurotransmitter levels.
  • Agricultural Chemicals: As a derivative of carbamate, it could be explored for use as an insecticide or herbicide.
  • Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving tert-butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate would focus on its binding affinity with biological targets such as enzymes or receptors. Given its potential role in inhibiting acetylcholinesterase-like activity, it could be evaluated for interactions with various neurotransmitter systems or metabolic pathways.

Several compounds share structural similarities with tert-butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate. Here are some notable examples:

Compound NameMolecular FormulaMolecular Weight
tert-Butyl N-(2-oxocyclobutyl)carbamateC9H15NO3C_9H_{15}NO_3185.22 g/mol
Ethyl N-(2-methylcyclobutyl)carbamateC10H17NO3C_{10}H_{17}NO_3197.26 g/mol
Methyl N-(1-cyclopropyl)carbamateC8H15NO2C_8H_{15}NO_2155.21 g/mol

Uniqueness: What sets tert-butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate apart is its highly branched structure which may confer unique steric and electronic properties compared to simpler carbamates. This complexity could enhance its biological activity or selectivity towards specific targets.

XLogP3

2.3

Dates

Last modified: 08-19-2023

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